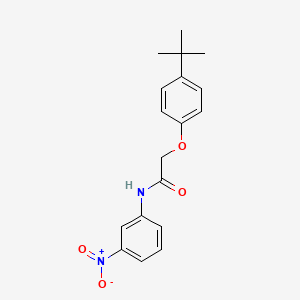

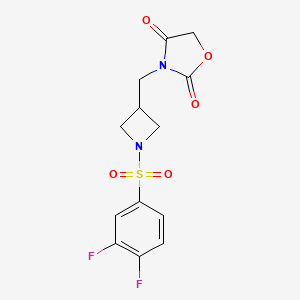

![molecular formula C16H26N2O4 B2762178 Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate CAS No. 2034611-60-2](/img/structure/B2762178.png)

Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate” is a chiral cyclic amino acid ester . It has a bicyclo [2.2.2]octane structure comprised of lactone and piperidine groups .

Synthesis Analysis

This compound was synthesized from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction . This synthesis was performed without using a chiral catalyst or enzyme and without separation by chiral column chromatography .Molecular Structure Analysis

The exact structure of this compound was determined via single crystal X-ray diffraction analysis . The crystal was found to be of the orthorhombic space group P2 1 2 1 2 1 (No. 19, noncentrosymmetric, chiral) with specific dimensions .Chemical Reactions Analysis

The synthesis of this compound involves an intramolecular lactonization reaction . This reaction was observed to occur in the cis isomer of the precursor compounds .Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing complex molecular structures using tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate as a precursor or key intermediate. These methods allow for the creation of diverse chemical entities, which can be utilized in further pharmacological studies or as building blocks in drug design.

- The synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines via regioselective ring-opening and 1,3-dipolar cycloaddition reactions demonstrates the versatility of tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate in creating substituted piperidines, a class of compounds with significant biological activity Harmsen et al., 2011.

Molecular Structure and Characterization

The compound has been used as a key structural element in synthesizing cyclic amino acid esters, with its molecular structure being thoroughly characterized through various analytical techniques. This underscores its importance in the synthesis of complex organic molecules and the study of their properties.

- For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized, demonstrating the utility of tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate derivatives in studying bicyclic structures Moriguchi et al., 2014.

Development of Bifunctional Compounds

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlights the potential for developing bifunctional molecules that can access chemical spaces complementary to piperidine ring systems. This opens up new avenues for the creation of novel compounds with potential therapeutic applications Meyers et al., 2009.

Pharmaceutical Intermediates

The compound and its derivatives serve as intermediates in the synthesis of pharmaceuticals. Their utility lies in the ability to introduce complex bicyclic structures into drug molecules, potentially leading to compounds with unique pharmacological profiles.

- The creation of piperidine derivatives fused to a tetrahydrofuran ring illustrates the use of tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate in pharmaceutical synthesis, showcasing its role in generating new chemical entities for drug discovery Moskalenko & Boev, 2014.

properties

IUPAC Name |

tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4/c1-16(2,3)22-15(20)17-6-4-5-11(8-17)14(19)18-9-13-7-12(18)10-21-13/h11-13H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJXMLXGPXVPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CC3CC2CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

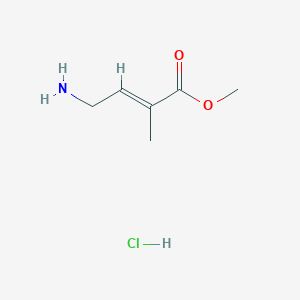

![2-Chloro-3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2762098.png)

![5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride](/img/structure/B2762100.png)

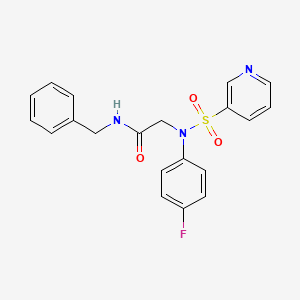

![N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2762101.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2762102.png)

![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)

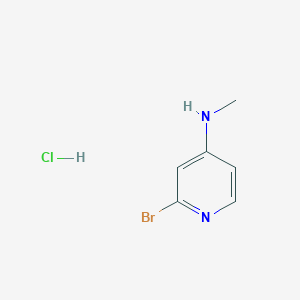

![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)